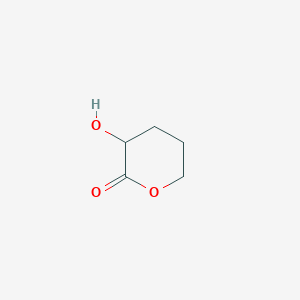

3-Hydroxytetrahydro-2H-pyran-2-on

Übersicht

Beschreibung

3-Hydroxytetrahydro-2H-pyran-2-one is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a versatile molecule that can be used as a building block in organic synthesis and has been explored in the context of hydrogen bonding, stereoselective synthesis, and as a precursor for more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 3-hydroxytetrahydro-2H-pyran-2-one has been reported through various methodologies. For instance, an unexpected isomerization mechanism was observed during the stereoselective preparation of 5-alkyliden-6-aminotetrahydro-2-pyranones, which are derived from hydroxytetrahydro-2-pyridinones obtained by selective reduction of acylated enaminones . Additionally, the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one was achieved by condensation of acetone with formaldehyde in an alkaline medium, showcasing the versatility of reactions that can be employed to create derivatives of the core structure .

Molecular Structure Analysis

The molecular structure of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the conformational preferences of 3-hydroxytetrahydropyran were evaluated using infrared and nuclear magnetic resonance spectroscopy, revealing the stability of axial and equatorial conformations in different solvent polarities . Quantum-chemical calculations have also been used to determine the stable conformations of synthesized derivatives, such as 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, which was found to prefer a "chair" conformation with possible intramolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of 3-hydroxytetrahydro-2H-pyran-2-one has been explored in various chemical reactions. For instance, the esterification of 6-hydroxy-2H-pyran-3(6H)-ones with acetic and formic acid, as well as with amino acids and peptide derivatives, was studied, demonstrating the compound's potential in creating diverse ester derivatives . Moreover, the synthesis of new chelating compounds from 3-hydroxy-4H-pyran-4-one derivatives showcases the molecule's utility in forming complex structures with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives have been characterized through various analytical techniques. For example, the water sorption properties of a polysaccharide-type polymer derived from a related compound were measured and compared with natural dextran, indicating similarities in their backbone structures . Additionally, the luminescent properties of coordination polymers derived from pyrazine-2,3-dicarboxylate and lanthanide-zinc were investigated, revealing the potential of these compounds in materials science .

Wissenschaftliche Forschungsanwendungen

Synthese von 2H-Pyranen

3-Hydroxytetrahydro-2H-pyran-2-on ist ein wichtiges Zwischenprodukt bei der Synthese von 2H-Pyranen . 2H-Pyrane sind ein strukturelles Motiv, das in vielen Naturprodukten vorkommt und entscheidend für den Aufbau vieler dieser Strukturen ist .

Synthese von Polymeren mit hohem CO2-Gehalt

3-Ethyl-6-vinyltetrahydro-2H-pyran-2-on (EVP), ein CO2-abgeleitetes Lacton, das durch Pd-katalysierte Telomerisierung von Butadien synthetisiert wird, hat als Zwischenprodukt für die Synthese von Polymeren mit hohem CO2-Gehalt große Aufmerksamkeit erregt . Dies liegt daran, dass EVP zu 28,9 % (Gew./Gew.) aus CO2 besteht .

Antibakterielle Aktivität

This compound-Verbindungen wurden auf ihre antibakterielle und antifungale Aktivität untersucht . Sie wurden gegen Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform und Aspergillus Flavus getestet .

Synthese von Daurichromsäure und Analogen

2H-Pyrane, einschließlich this compound, wurden als wichtige Zwischenprodukte bei der Totalsynthese von (−)-Daurichromsäure und Analogen verwendet .

Synthese verschiedener Derivate

This compound wird zur Synthese verschiedener Derivate verwendet, darunter 6-Nonyltetrahydro-2H-pyran-2-on, 4-Methoxy-6-methyl-2H-pyran-2-on, 6-VINYLTETRAHYDRO-2H-PYRAN-2-ON und andere .

Synthese stabiler Moleküle

Die Fusion eines 2H-Pyrans mit einem aromatischen Ring verleiht diesen Heterocyclen Stabilität. Während einfache 2H-Pyrane daher nur schwer als reine und isolierte Verbindungen zu synthetisieren sind, stellen viele ihrer Benzo-Derivate stabile Moleküle dar .

Wirkmechanismus

Mode of Action

It is known that the compound belongs to the 2h-pyran family, which is known to exhibit various biological activities .

Biochemical Pathways

It is known that 2h-pyrans, the family to which this compound belongs, are key intermediates in the construction of many natural products .

Result of Action

It is known that 2h-pyrans, the family to which this compound belongs, have a broad spectrum of biological activities .

Action Environment

It is known that the stability of 2h-pyrans, the family to which this compound belongs, can be affected by physicochemical factors .

Eigenschaften

IUPAC Name |

3-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSAZOGISLHXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5058-01-5 | |

| Record name | Valeric acid, 2,5-dihydroxy-, delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5058-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

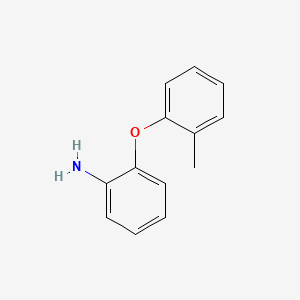

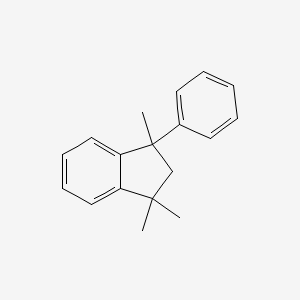

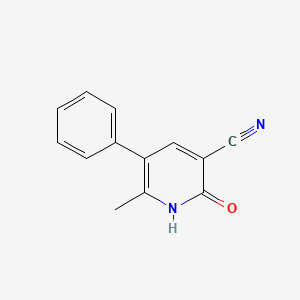

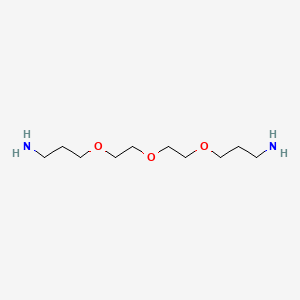

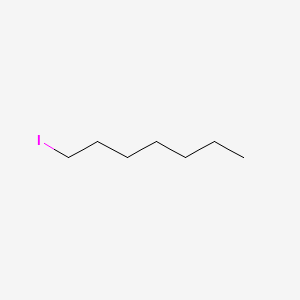

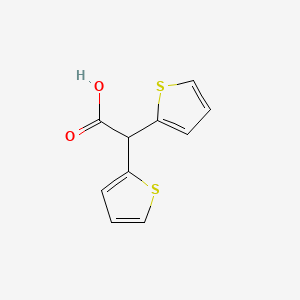

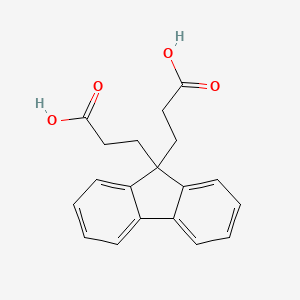

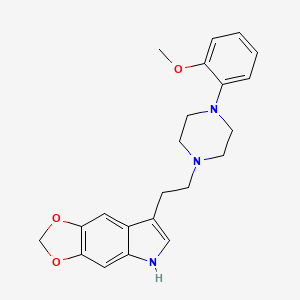

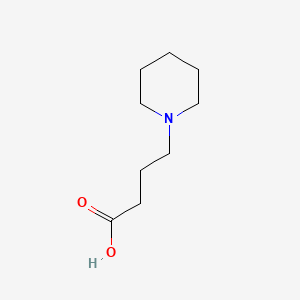

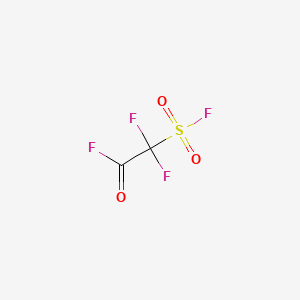

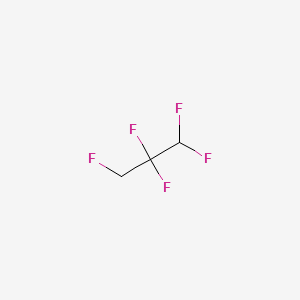

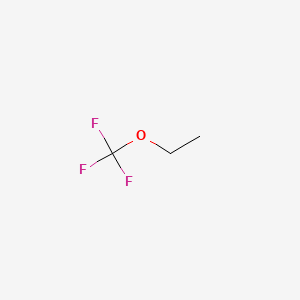

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.